N-(4-{[(3R4S)-11-DIOXO-4-[(2-PHENYLETHYL)AMINO]-1LAMBDA6-THIOLAN-3-YL]SULFONYL}PHENYL)ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{[(3R4S)-11-DIOXO-4-[(2-PHENYLETHYL)AMINO]-1LAMBDA6-THIOLAN-3-YL]SULFONYL}PHENYL)ACETAMIDE: is a complex organic compound characterized by its unique structural features, including a thiolane ring and sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-{[(3R4S)-11-DIOXO-4-[(2-PHENYLETHYL)AMINO]-1LAMBDA6-THIOLAN-3-YL]SULFONYL}PHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the thiolane ring. This is followed by the introduction of the sulfonyl group and the phenylacetamide moiety. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors, to ensure high yield and purity. The use of advanced purification methods, such as chromatography, is essential to isolate the compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions: N-(4-{[(3R4S)-11-DIOXO-4-[(2-PHENYLETHYL)AMINO]-1LAMBDA6-THIOLAN-3-YL]SULFONYL}PHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the sulfonyl group.
Substitution: The phenylacetamide moiety can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various nucleophiles and electrophiles can be used under acidic or basic conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce different amine derivatives.
Scientific Research Applications
N-(4-{[(3R4S)-11-DIOXO-4-[(2-PHENYLETHYL)AMINO]-1LAMBDA6-THIOLAN-3-YL]SULFONYL}PHENYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-{[(3R4S)-11-DIOXO-4-[(2-PHENYLETHYL)AMINO]-1LAMBDA6-THIOLAN-3-YL]SULFONYL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological responses. Detailed studies on its binding affinity and specificity are crucial to understanding its effects.
Comparison with Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Icatibant: A peptidomimetic used for treating hereditary angioedema.
Uniqueness: N-(4-{[(3R4S)-11-DIOXO-4-[(2-PHENYLETHYL)AMINO]-1LAMBDA6-THIOLAN-3-YL]SULFONYL}PHENYL)ACETAMIDE is unique due to its complex structure, which includes a thiolane ring and sulfonyl group
Properties
IUPAC Name |
N-[4-[(3R,4S)-1,1-dioxo-4-(2-phenylethylamino)thiolan-3-yl]sulfonylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S2/c1-15(23)22-17-7-9-18(10-8-17)29(26,27)20-14-28(24,25)13-19(20)21-12-11-16-5-3-2-4-6-16/h2-10,19-21H,11-14H2,1H3,(H,22,23)/t19-,20-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPIIHFWTQMZSU-PMACEKPBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2CS(=O)(=O)CC2NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)[C@H]2CS(=O)(=O)C[C@@H]2NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.